molecular formula C16H11NNa2O9S3 B12682508 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt CAS No. 94232-33-4

4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt

Cat. No.: B12682508
CAS No.: 94232-33-4
M. Wt: 503.4 g/mol
InChI Key: XPGWIJQWNANTOI-UHFFFAOYSA-L
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Description

4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with the molecular formula C16H11NNa2O9S3 and a molecular weight of 503.43 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a phenylsulphonyl group, and two disulphonic acid groups. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It serves as a probe in biochemical assays due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The disulphonic acid groups enhance its solubility and reactivity in aqueous environments, facilitating its use in various applications .

Properties

CAS No.

94232-33-4

Molecular Formula

C16H11NNa2O9S3

Molecular Weight

503.4 g/mol

IUPAC Name

disodium;4-amino-5-(benzenesulfonyloxy)naphthalene-1,7-disulfonate

InChI

InChI=1S/C16H13NO9S3.2Na/c17-13-6-7-15(28(21,22)23)12-8-11(27(18,19)20)9-14(16(12)13)26-29(24,25)10-4-2-1-3-5-10;;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2

InChI Key

XPGWIJQWNANTOI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=C(C=CC(=C23)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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